An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-bromophenyl)propionic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminomethyl-3-(4-bromophenyl)propionic acid is a GABA analogue and a derivative of Baclofen, a well-established muscle relaxant. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Aminomethyl-3-(4-bromophenyl)propionic acid, details the established methodologies for their experimental determination, and explains the significance of these parameters within the context of pharmaceutical development.
Chemical Identity and Structure
A precise understanding of a compound's structure is the foundation upon which all other characterization rests. 2-Aminomethyl-3-(4-bromophenyl)propionic acid is a propionic acid derivative featuring a brominated phenyl ring and an aminomethyl group.
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Chemical Name: 2-Aminomethyl-3-(4-bromophenyl)propionic acid
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Molecular Formula: C₁₀H₁₂BrNO₂
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Molecular Weight: 274.11 g/mol
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Chemical Structure:
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Synonyms: While this specific compound is not widely commercialized, related structures are known. For instance, the isomeric compound (S)-2-Amino-3-(4-bromophenyl)propanoic acid is also known as (S)-p-Bromophenylalanine.[1] It is crucial to distinguish between isomers as they can have vastly different biological activities and physicochemical properties.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of 2-Aminomethyl-3-(4-bromophenyl)propionic acid. It is important to note that experimentally determined values for this specific molecule are not widely published. Therefore, the table includes high-quality predicted values where experimental data is unavailable, a common practice in early-stage drug discovery.
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| pKa | Acidic pKa: ~4.5, Basic pKa: ~9.5 (Predicted) | Governs ionization state, impacting solubility, permeability, and receptor binding. |
| logP | ~1.8 (Predicted) | Indicates lipophilicity, affecting membrane permeability, protein binding, and metabolism. |
| Aqueous Solubility | Low to moderate (Qualitative) | Crucial for formulation, dissolution, and bioavailability. |
| Melting Point | Not available | Indicator of purity and solid-state stability. |
| Polar Surface Area | ~63.3 Ų (for a related isomer)[4] | Influences membrane permeability and interactions with biological targets. |
In-Depth Analysis of Physicochemical Parameters
Acid-Base Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, like 2-Aminomethyl-3-(4-bromophenyl)propionic acid, it will have at least two pKa values. The pKa dictates the extent of ionization at a given pH.[5]
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Expert Insight: The predicted pKa values suggest that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged), and the amino group will be predominantly protonated (positively charged). This zwitterionic nature will significantly influence the compound's solubility and its ability to cross biological membranes. For instance, high charge can increase aqueous solubility but may hinder passive diffusion across the lipid bilayers of the gut wall or the blood-brain barrier.
Octanol-Water Partition Coefficient (logP)
The logP is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a critical measure of a molecule's lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").
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Expert Insight: A predicted logP of ~1.8 suggests that 2-Aminomethyl-3-(4-bromophenyl)propionic acid has a moderate degree of lipophilicity. This is a favorable range for many orally administered drugs, as it represents a balance between being soluble enough in the aqueous environment of the gastrointestinal tract and being lipophilic enough to permeate the cell membranes of the intestinal epithelium. The OECD recommends the shake-flask method for compounds with an expected logP between -2 and 4.[6][7]
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. In drug development, aqueous solubility is a critical factor for oral bioavailability.
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Expert Insight: The zwitterionic nature of 2-Aminomethyl-3-(4-bromophenyl)propionic acid at physiological pH suggests that its solubility will be pH-dependent. Solubility is likely to be lowest near its isoelectric point and higher at more acidic or basic pH values where one of the ionizable groups is fully charged. Poor solubility can lead to incomplete absorption and high inter-individual variability in drug response.[8] Thermodynamic solubility assays are essential to determine the maximum equilibrium solubility, which is a key parameter for formulation development.[9][10]
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the following sections detail standard, validated protocols for determining the key physicochemical properties discussed.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[11][12][13]
Protocol:
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Preparation:
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Titration:
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Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode in the solution.
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If titrating with base, first adjust the pH of the solution to ~1.8-2.0 with 0.1 M HCl.[11]
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Add the titrant (0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration until the pH reaches ~12-12.5.[11]
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Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis).
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The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
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Perform the titration in triplicate to ensure reproducibility.[11]
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Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method (OECD 107)
This is the classical method for determining the partition coefficient. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.[6][7]
Protocol:
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Preparation:
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Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Prepare a stock solution of the test compound in the phase in which it is more soluble.
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Partitioning:
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In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. The volume ratio should be adjusted based on the expected logP.
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Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.
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Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours).[14]
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Phase Separation and Analysis:
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Separate the two phases, typically by centrifugation to avoid emulsions.[7]
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Express the result as logP.
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The experiment should be performed with at least two different phase volume ratios.[15]
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Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical properties of 2-Aminomethyl-3-(4-bromophenyl)propionic acid—particularly its dual pKa values, moderate lipophilicity, and pH-dependent solubility—are defining characteristics that will guide its development as a potential therapeutic agent. The predicted properties suggest a molecule with a reasonable starting point for drug-likeness. However, rigorous experimental determination of these parameters using the standardized protocols outlined in this guide is an indispensable step in the research and development process. This data will enable informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately contribute to the successful translation of this compound from a laboratory curiosity to a clinically valuable molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. evotec.com [evotec.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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